2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride
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Description
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide; hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of pyrrolidine and is a white crystalline powder that is soluble in water. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. EN300-7440710’s unique features contribute to its potential as a drug candidate:
- Pseudorotation : The non-planarity of the pyrrolidine ring (a phenomenon called pseudorotation) enhances three-dimensional coverage .
PPAR Agonism and Glucose Metabolism
EN300-7440710, particularly the cis-3R,4S-configured compounds, exhibits agonistic activity at PPARα and PPARγ. These properties can restore glucose metabolism and improve dyslipidemia associated with metabolic disorders .
Chemical Synthesis and Functionalization
Researchers synthesize EN300-7440710 through ring construction from cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) provides access to diverse analogs .
Biological Profiling and Structure-Activity Relationship (SAR)
EN300-7440710’s stereoisomers and spatial orientation of substituents significantly impact its biological profile. Medicinal chemists study SAR to optimize drug candidates based on binding modes to specific proteins .
Carbonic Anhydrase Inhibition
While not directly reported for EN300-7440710, related pyrrolidine derivatives have shown promising carbonic anhydrase inhibitory activity. Further exploration in this area could reveal novel applications .
Research Tools and Chemical Biology
EN300-7440710 serves as a valuable research tool for investigating biological processes, protein-ligand interactions, and cellular pathways. Its unique structure contributes to understanding molecular mechanisms .
properties
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(12)3-6-4-9-5-7(6)11;/h6-7,9,11H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVHQKWNFIMGR-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride |
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